Home > Products > Screening Compounds P58290 > 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine - 320416-54-4

7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-2815831
CAS Number: 320416-54-4
Molecular Formula: C14H10N6
Molecular Weight: 262.276
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

  • Compound Description: This series of compounds represents a class of potent xanthine oxidase inhibitors. They feature a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core with a biphenyl substituent at the 9-position and a phenyl group at the 7-position. []
  • Relevance: The core structure of this series, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, is a fused triazole-pyrimidine system, similar to the [, , ]triazolo[1,5-a]pyrimidine core found in 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine. Both share the presence of fused triazole and pyrimidine rings, suggesting potential similarities in their chemical properties and biological activities. []

2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

  • Compound Description: This series, similar to the previous one, also belongs to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine class and exhibits xanthine oxidase inhibitory activity. [] The key difference lies in the position of the substituent on the pyrimidine ring (2-position in this case, compared to 3-position in the previous series).
  • Relevance: These compounds are considered structurally related to 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine due to the shared fused triazole-pyrimidine core within their structures. [] The variation in the substituent position highlights the potential for modifications around this core structure while potentially maintaining biological activity.

7′-[4-(methylsulfonyl)phenyl]-5′-oxo-1′,5′-dihydrospiro[cyclohexane-1,2′-[1,2,4]triazolo[1,5-a]pyridine]-6′,8′-dicarbonitrile (5h)

  • Compound Description: This compound demonstrated cytotoxicity against lung cancer (A549) cells with an IC50 value of 15.2 μM. [] It features a spirocyclic structure with a cyclohexane ring linked to a [, , ]triazolo[1,5-a]pyridine moiety.
  • Relevance: While not identical, the [, , ]triazolo[1,5-a]pyridine core of this compound is structurally analogous to the [, , ]triazolo[1,5-a]pyrimidine core in 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine. [] This similarity suggests that variations in ring size and substituents within the fused triazole-pyridine/pyrimidine system might offer pathways for developing new compounds with potential anticancer activity.

7′-(1-methyl-1H-imidazol-2-yl)-5′-oxo-1′,5′-dihydrospiro[cyclohexane-1,2′-[1,2,4]triazolo[1,5-a]pyridine]-6′,8′-dicarbonitrile (5j)

  • Compound Description: This compound exhibited cytotoxicity against A549 lung cancer cells with an IC50 of 24.1 μM and showed promising phosphodiesterase 4 (PDE4) inhibitory activity (50.9% inhibition at 10 μM). []
  • Relevance: The structural similarity to 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine lies in the shared [, , ]triazolo[1,5-a]pyridine core and the presence of an imidazole substituent. [] The different connectivity and substitution patterns highlight potential areas for exploring structure-activity relationships within this class of compounds.

5-chloro-6-(2,4,6-trifluorophenyl)-7-(4-methylpiperidin-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

  • Compound Description: This compound is mentioned as a fungicide that inhibits mitosis and cell division, suggesting potential applications in treating fungal infections in fish. []
  • Relevance: This compound shares the [, , ]triazolo[1,5-a]pyrimidine core with 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine. [] The presence of different substituents highlights the versatility of this core structure in interacting with various biological targets and underscores its potential in medicinal chemistry.
Overview

7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that integrates both triazole and pyrimidine moieties, along with an imidazole substituent. This compound belongs to a class of triazolo-pyrimidines known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The unique structure of 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine positions it as a significant candidate in medicinal chemistry and drug development.

Source and Classification

The classification of 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine falls under the category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of its ring(s). In this case, the compound features nitrogen atoms in its triazole and pyrimidine rings, which are pivotal for its biological activity. The compound has been synthesized and characterized in various studies focusing on its potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. A common method includes the Michael addition reaction, where 1H-imidazole derivatives react with [1,2,4]triazol-5-amine in the presence of α,β-unsaturated carbonyl compounds. This reaction can yield various isomers depending on the conditions used.

Technical Steps

  1. Starting Materials: The reaction begins with 1H-imidazole derivatives and [1,2,4]triazol-5-amine.
  2. Reaction Conditions: The mixture is typically heated under reflux in a suitable solvent like dimethylformamide or acetonitrile.
  3. Isolation: After completion of the reaction, the product is purified through recrystallization or chromatography to obtain the target compound in high purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. The compound features:

  • Triazolo-pyrimidine core: This core consists of a fused triazole and pyrimidine ring.
  • Imidazole substituent: The imidazole group is attached to a phenyl ring that provides additional electronic properties.

Structural Characteristics

  • The dihedral angles between the rings indicate significant steric interactions.
  • Hydrogen bonding patterns can influence the stability and reactivity of the molecule in biological systems .
Chemical Reactions Analysis

Reactions and Technical Details

7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  • Nucleophilic substitutions: The nitrogen atoms in the triazole and imidazole rings can act as nucleophiles.
  • Condensation reactions: These can lead to the formation of more complex derivatives.

Examples

An example reaction involves the modification of the imidazole group to enhance biological activity or selectivity against specific targets in cancer cells .

Mechanism of Action

Process and Data

The mechanism of action for 7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine primarily revolves around its interaction with specific biological targets:

  • Inhibition of signaling pathways: It has been shown to suppress pathways like ERK signaling in cancer cells.
  • Induction of apoptosis: The compound may trigger programmed cell death through modulation of cell cycle-related proteins.

Data from studies indicate that specific derivatives exhibit potent antiproliferative activities against various cancer cell lines such as MGC-803 and HCT-116 .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry or similar methods.
  • Solubility: Solubility profiles are crucial for understanding bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is essential for therapeutic applications.
  • Reactivity: Reactivity towards electrophiles or nucleophiles can define its utility in synthetic chemistry.

Relevant data suggest that modifications to the substituents can significantly impact these properties .

Applications

Scientific Uses

7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has several applications:

  • Anticancer agents: Its derivatives are being explored as potential treatments against various cancers due to their ability to inhibit tumor growth.
  • Antimicrobial activity: Some studies indicate potential uses against bacterial infections.

The ongoing research aims to optimize these compounds for enhanced efficacy and reduced side effects in clinical settings .

Synthetic Methodologies and Optimization for 7-[4-(1H-Imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Traditional Heterocyclic Condensation Routes for Triazolo[1,5-a]pyrimidine Core Formation

The synthesis of the triazolo[1,5-a]pyrimidine core relies primarily on two classical approaches: aminotriazole cyclocondensation and pyrimidine-ring annulation via Dimroth rearrangement. The most direct route involves reacting 5-amino-1,2,4-triazole with 1,3-dicarbonyl equivalents. For 7-[4-(1H-imidazol-1-yl)phenyl] derivatives, 4-(1H-imidazol-1-yl)acetophenone serves as the β-keto equivalent, undergoing cyclocondensation with 5-amino-1,2,4-triazole under reflux in acetic acid. This yields the 7-aryl-substituted core directly, though regioselectivity challenges necessitate precise temperature control (typically 120–140°C) to minimize 5-isomer formation [3] [5].

Alternatively, the Dimroth rearrangement provides a regioselective pathway. Hydrazinylpyrimidine intermediates (e.g., 2-hydrazinyl-4-(imidazol-1-yl)pyrimidine) undergo initial cyclization with aldehydes or ketones to form triazolo[4,3-a]pyrimidines. Acid-catalyzed rearrangement (e.g., HCl, 80°C) then relocates the substituent to the thermodynamically favored 7-position via ring opening and reclosure. This method achieves >85% regioselectivity for 7-aryl isomers but requires harsh conditions that may degrade imidazole moieties [2] [5].

Table 1: Comparison of Core Formation Methods

MethodReagents/ConditionsYield RangeRegioselectivity (5:7)
Aminotriazole CondensationAcetic acid reflux, 8h60–75%1:3
Dimroth RearrangementHCl (2M), 80°C, 12h70–85%1:20
Oxidative CyclizationI₂, DMSO, 100°C, 6h50–65%1:1

A third route employs oxidative cyclization of N-pyrimidyl amidines. Pyrimidin-2-yl-amidines bearing the 4-(imidazol-1-yl)phenyl group at C7 undergo iodine-mediated cyclization in dimethyl sulfoxide. While operationally simpler, this method suffers from moderate yields (50–65%) and poor regiocontrol [5].

Novel Multi-Component Reaction Strategies for Imidazole-Triazolo-Pyrimidine Hybrid Synthesis

Recent advances leverage single-pot multi-component reactions (MCRs) to streamline the assembly of the imidazole-triazolopyrimidine hybrid. One innovative approach utilizes denitrogenative transannulation of 5-amino-1,2,3-triazoles. When 4-(1H-imidazol-1-yl)benzaldehyde reacts with 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole under acid catalysis (conc. HCl, EtOH, 90°C), the triazole ring opens to form a diazo intermediate. This undergoes intramolecular cyclization with the aldehyde group, simultaneously incorporating the imidazolylphenyl moiety and constructing the triazolopyrimidine core in 70–80% yield [6].

Metal-free MCRs are particularly valuable for avoiding catalyst incompatibilities with the imidazole nitrogen. A three-component reaction between 4-(imidazol-1-yl)benzaldehyde, 5-amino-1,2,4-triazole, and malononitrile in ethanol with piperidine catalyst achieves the fused core via Knoevenagel condensation followed by cyclization. This method achieves 82% yield within 4 hours at 80°C and tolerates diverse imidazole N-substituents [6] [9].

Key advantages of MCRs:

  • Step economy: Direct coupling of imidazole-containing aryl units with triazole/pyrimidine precursors in one pot [9]
  • Functional group tolerance: Imidazole ring remains intact under optimized conditions [6]
  • Solvent versatility: Reactions proceed in ethanol, dimethyl sulfoxide, or water-ethanol mixtures [6] [9]

Functionalization at the 7-Position: Aryl and Heteroaryl Substitution Techniques

Installing the 4-(1H-imidazol-1-yl)phenyl group at the triazolopyrimidine C7 position presents unique challenges due to the nucleophilic imidazole nitrogen. Two principal strategies exist: pre-functionalization (attaching the aryl group during core formation) and post-functionalization (coupling after core assembly).

Suzuki-Miyaura cross-coupling enables post-synthetic modification of halogenated intermediates. 7-Bromo-triazolo[1,5-a]pyrimidine undergoes palladium-catalyzed coupling with 4-(1H-imidazol-1-yl)phenylboronic acid. Critical optimizations include:

  • Ligand selection: Tris(2-furyl)phosphine prevents Pd-imidazole coordination [8]
  • Base: K₃PO₄ minimizes imidazole deprotonation side reactions
  • Solvent: Tetrahydrofuran-water (4:1) enhances boronic acid solubilityThis method achieves 75–90% yield but requires anhydrous conditions to prevent boronic acid protodeboronation [4] [8].

For N-arylation of imidazoles, copper-catalyzed Ullmann-type reactions couple 7-iodo-triazolopyrimidine with 4-aminoimidazole. Optimal conditions use:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: Dimethyl sulfoxide at 130°CYields reach 70% but competing N1/N3 imidazole regioselectivity remains problematic [6] [10].

Table 2: 7-Position Functionalization Methods

MethodConditionsYieldKey Limitation
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, THF/H₂O, 80°C85%Boronic acid instability
Direct C-H ArylationPd(OAc)₂, Ag₂CO₃, PivOH, DMA, 120°C60%Homocoupling byproducts
Copper-Mediated N-ArylationCuI, phenanthroline, Cs₂CO₃, DMSO, 130°C70%N1/N3 regioselectivity issues

Solvent and Catalytic System Optimization for Yield Enhancement

Solvent polarity dramatically impacts reaction efficiency due to the polar nature of both triazolopyrimidine and imidazole components. For aminotriazole condensations, acetic acid remains optimal for core formation, but replacing 50% with water reduces viscosity and improves yields by 12% while facilitating product precipitation [5]. Dimroth rearrangements require pure hydrochloric acid (1–2M) for protonation-mediated ring opening, though adding 20% ethanol enhances solubility of aryl intermediates without compromising rearrangement kinetics [2] [5].

Catalytic systems are crucial for cross-coupling functionalization:

  • Palladium catalysts: Pd(OAc)₂ with XPhos ligand in tetrahydrofuran-water achieves turnover numbers (TON) of 350 for Suzuki couplings, outperforming Pd(PPh₃)₄ (TON=120) [8]
  • Copper systems: CuI/1,10-phenanthroline in dimethyl sulfoxide enables 70% N-arylation yield but adding molecular sieves (3Å) suppresses imidazole dimerization byproducts [6] [10]

Microwave irradiation significantly accelerates key steps:

  • Aminotriazole condensations: 150°C, 30 min vs. 8h conventional (yield increase: 78% → 85%)
  • Dimroth rearrangements: 100°C, 20 min vs. 12h (yield: 82% vs. 75%)
  • Suzuki couplings: 100°C, 15 min (95% conversion) [5] [8]

Table 3: Solvent/Catalyst Optimization for Critical Steps

ReactionOptimal SystemYield ImprovementSide Product Reduction
Core CondensationAcOH/H₂O (1:1), 130°C72% → 84%5-isomer: 30% → 18%
Dimroth RearrangementHCl/EtOH (4:1), 85°C68% → 81%Degradation: 25% → 8%
Suzuki FunctionalizationPd(OAc)₂/XPhos, THF/H₂O, MW 100°C75% → 92%Protodebromination: <5%

Properties

CAS Number

320416-54-4

Product Name

7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-(4-imidazol-1-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C14H10N6

Molecular Weight

262.276

InChI

InChI=1S/C14H10N6/c1-3-12(19-8-7-15-10-19)4-2-11(1)13-5-6-16-14-17-9-18-20(13)14/h1-10H

InChI Key

JDOMICGOLUNVAF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=NC3=NC=NN23)N4C=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.